molecular formula C16H20F3N5 B10919288 N-cyclopentyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclopentyl-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10919288
M. Wt: 339.36 g/mol
InChI Key: USECNENXIYQOEJ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a cyclopentyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling. One common synthetic route involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-N-[4-(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-CYCLOPENTYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H20F3N5

Molecular Weight

339.36 g/mol

IUPAC Name

N-cyclopentyl-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H20F3N5/c1-3-24-10(2)12(9-20-24)13-8-14(16(17,18)19)23-15(22-13)21-11-6-4-5-7-11/h8-9,11H,3-7H2,1-2H3,(H,21,22,23)

InChI Key

USECNENXIYQOEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NC3CCCC3)C(F)(F)F)C

Origin of Product

United States

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